molecular formula C8H11NO5S B001307 Sulbactam CAS No. 68373-14-8

Sulbactam

Cat. No.: B001307
CAS No.: 68373-14-8
M. Wt: 233.24 g/mol
InChI Key: FKENQMMABCRJMK-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulbactam is a β-lactamase inhibitor with intrinsic antibacterial activity, particularly against Acinetobacter baumannii and other multidrug-resistant (MDR) Gram-negative pathogens. It irreversibly inhibits class A and some class D β-lactamases, enzymes that hydrolyze β-lactam antibiotics, thereby restoring the efficacy of β-lactam partners like ampicillin and cefoperazone .

Pharmacokinetically, this compound achieves steady-state plasma concentrations within 1–2 hours post-administration, with a mean penetration ratio of 55%–61% into epithelial lining fluid (ELF), making it effective in respiratory infections . However, its efficacy is dose-dependent, requiring up to 9 g/day for carbapenem-resistant A. baumannii (CRAB) infections when MICs exceed 4 µg/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulbactam can be synthesized from 6-amino-penicillanic acid (6-APA) through a series of reactions including bromination, oxidation, and reduction. One method involves the following steps :

    Bromination: 6-APA undergoes a dibromination reaction with bromine in the presence of sulfuric acid or hydrobromic acid.

    Oxidation: The dibrominated product is oxidized using potassium permanganate.

    Reduction: The oxidized product is then reduced using zinc powder or magnesium powder to yield this compound.

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but with optimizations to improve yield and efficiency. For example, using strontium powder as a catalyst and dilution heat of sulfuric acid as a solvent can enhance the reactivity and conversion ratio, resulting in a yield greater than 90% .

Chemical Reactions Analysis

Mechanism-Based Inhibition of β-Lactamases

Sulbactam acts as a suicide inhibitor by forming covalent adducts with β-lactamases. The reaction proceeds through:

  • Acylation : Cleavage of the β-lactam ring forms an acyl-enzyme intermediate ( ).
  • Enamine/Imine Formation : Rearrangement yields either trans-enamine (Raman peak at 1598 cm⁻¹) or imine intermediates, depending on enzyme conformation ( ).
  • Cross-Linking : Nucleophilic attack by Ser130 on the imine creates a cross-linked species, which hydrolyzes to form an irreversibly bound acrylate (Raman peak at 1530 cm⁻¹) ( ).

Key Isotope Effects

  • 6,6-Dideutero-sulbactam accelerates acrylate formation (minutes vs. hours for unlabeled this compound) due to slowed C-D bond cleavage, favoring cross-linking over enamine formation ( ).
  • Quantum mechanical tunneling aids C-H bond cleavage in unlabeled this compound, explaining kinetic differences ( ).

Hydrolysis Kinetics Across β-Lactamase Classes

This compound’s hydrolysis rates vary significantly by enzyme class ( ):

β-Lactamase ClassEnzyme Examplekcatk_{cat} (s⁻¹)KmK_m (μM)kcat/Kmk_{cat}/K_m (M⁻¹s⁻¹)
Class ATEM-15,300≤21,000,000
Class ACTX-M-1514>6,250470
Class BVIM-12,400--
Class DOXA-23130--
  • Class A enzymes exhibit the highest catalytic efficiency, while Class D enzymes show moderate inhibition ( ).
  • Hydrolysis in Class B metallo-β-lactamases (e.g., NDM-1) involves zinc-dependent mechanisms ( ).

Theoretical Reaction Pathways

DFT studies reveal two primary pathways post-acylation ( ):

  • Thiazole Ring Opening :
    • Proceeds via tetrahedral intermediate (energy barrier: 10.3 kcal/mol).
    • Forms sulfinyl or sulfonyl products depending on solvent interactions.
  • Tautomerization :
    • Imine ↔ enamine interconversion (barrier: 6.4 kcal/mol) stabilized by active-site residues ( ).

Water molecules reduce activation energies by 3–5 kcal/mol, directing reaction routes ( ).

Heterogeneity in Enzyme Inhibition

Single-crystal Raman microscopy shows:

  • Conformational Selection : SHV-1 β-lactamase subunits adopt distinct binding modes (e.g., open vs. occluded active sites), altering reaction rates ( ).
  • Ligand Gating : Subunits B/D of BlaC β-lactamase exhibit faster this compound binding compared to A/C due to steric effects ( ).

Irreversible Inhibition via Acrylate Formation

Long-term inhibition correlates with acrylate accumulation:

  • E166A SHV-1 Mutant : Forms acrylate within 30 hours (Raman peak at 1530 cm⁻¹) ( ).
  • Clinical Relevance : Acrylate-enzyme adducts resist hydrolysis, enabling prolonged β-lactamase suppression ( ).

Synthetic and Degradation Pathways

  • Synthesis : Traditionally starts with 6-aminopenicillanic acid, involving diazotization and oxidation ( ).
  • Degradation : Hydrolyzes to penicilloic acid under acidic conditions, reducing efficacy ( ).

Scientific Research Applications

Clinical Applications

  • Combination with Ampicillin
    • The sulbactam/ampicillin combination is FDA-approved for treating various infections, including:
      • Skin and skin structure infections
      • Intra-abdominal infections
      • Gynecological infections .
    • This combination is particularly effective against organisms such as Escherichia coli, Klebsiella, and Acinetobacter.
  • Treatment of Acinetobacter baumannii Infections
    • This compound has shown promise in treating infections caused by Acinetobacter baumannii, a notorious pathogen associated with hospital-acquired infections. Studies indicate that this compound-based therapies can be as effective as alternative treatments like colistin .
    • Notably, high-dose this compound/ampicillin has been successfully used in complex cases, including postsurgical meningitis and drug-resistant peritonitis .
  • Cefoperazone/Sulbactam Combination
    • This combination is utilized for treating gram-negative bacilli infections, demonstrating significant efficacy in both in vitro and in vivo studies. Recent research emphasizes the importance of this combination in addressing Enterobacteriaceae infections through model-informed drug development approaches .
  • Pediatric Infections
    • The ampicillin/sulbactam combination is also indicated for pediatric conditions such as epiglottitis and acute fulminant meningococcemia, highlighting its broad applicability across age groups .

Case Study 1: Treatment of Drug-Resistant A. baumannii

A patient with drug-resistant A. baumannii-induced peritonitis was treated with a regimen combining this compound/ampicillin and polymyxin B. The treatment resulted in successful resolution of the infection, showcasing this compound's role in managing resistant pathogens effectively .

Case Study 2: Efficacy Against Pseudomonas aeruginosa

A surveillance study evaluated the susceptibility of Pseudomonas aeruginosa strains to various antibiotics, including those combined with this compound. The results indicated that while traditional therapies were losing efficacy, combinations involving this compound maintained a reliable role in empirical regimens .

Comparative Efficacy Table

Combination Indications Efficacy
Ampicillin/SulbactamSkin infections, intra-abdominal infectionsComparable to third-generation cephalosporins
Cefoperazone/SulbactamGram-negative bacilli infectionsSignificant efficacy noted
This compound/ColistinA. baumannii infectionsSimilar efficacy to monotherapy

Comparison with Similar Compounds

Beta-Lactamase Inhibitors

Sulbactam is often compared to other β-lactamase inhibitors, including clavulanic acid, tazobactam, and newer agents like avibactam, durlobactam, and zidebactam.

Parameter This compound Clavulanic Acid Tazobactam Durlobactam
Spectrum Class A, some Class D Class A, C Class A, some Class C Class A, C, D
Intrinsic Antibacterial Activity Yes (vs. A. baumannii) No No No
Neuroprotective Effects Yes (GLT-1 upregulation) No evidence No evidence No evidence
Common Combinations Ampicillin, cefoperazone Amoxicillin Piperacillin This compound (4:1 ratio)
  • Durlobactam : Enhances this compound’s potency against CRAB by inhibiting class D enzymes (e.g., OXA-24/40). In vitro, this compound/durlobactam achieved ≥95% susceptibility in CRAB isolates, compared to ≤50% for this compound alone .
  • Zidebactam : Restores this compound susceptibility in 91% of CRAB isolates resistant to this compound/avibactam, demonstrating broader β-lactamase inhibition (including class B metallo-β-lactamases) .

Combination Therapies

Cefoperazone/Sulbactam vs. Other β-Lactam Combinations

  • Cefoperazone/Sulbactam (2:1 vs.
  • Ampicillin/Sulbactam vs. Piperacillin/Tazobactam : Ampicillin/sulbactam demonstrated superior clinical cure rates (93.3% vs. 86.6%) in respiratory infections, with lower resistance rates in Proteus mirabilis (8% vs. 23% for cotrimoxazole) .

This compound vs. Non-β-Lactam Agents

  • Tigecycline : In CRAB bloodstream infections, cefoperazone/sulbactam achieved lower 28-day mortality (29.3% vs. 51.9%) and higher clinical success rates (70.6% vs. 73.9% for carbapenems) .
  • Colistin: this compound monotherapy outperformed colistin in mortality (25.4% vs. 53.4%) but required high doses (≥9 g/day) for CRAB with MIC ≤16 µg/mL .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter This compound Ampicillin/Sulbactam Cefoperazone/Sulbactam
Peak Plasma Conc. (mg/L) 10.4–13.0 (1 g dose) 13.0–18.0 (2 g ampicillin) 140–160 (cefoperazone)
ELF Penetration (%) 55–61 Not reported 60–70 (cefoperazone)
Dosing for CRAB 9 g/day (MIC ≤16 µg/mL) 12 g/day (3 g this compound) 12 g/day (4:1 ratio)

Resistance and Susceptibility Challenges

  • Breakpoint Limitations: CLSI/EUCAST lack defined breakpoints for this compound monotherapy, complicating susceptibility interpretation. Resistance in CRAB correlates with OXA-23/24 carbapenemase production .
  • Regional Variability : Susceptibility rates for cefoperazone/sulbactam range from 82.0% in Eastern Europe to 94.4% in Western Europe, emphasizing the need for local susceptibility testing .

Biological Activity

Sulbactam is a β-lactamase inhibitor that plays a significant role in enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. Its primary application is in combination therapies, particularly for infections caused by Acinetobacter baumannii, a pathogen known for its multidrug resistance. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exhibits antibacterial activity primarily through the following mechanisms:

  • β-Lactamase Inhibition : this compound inhibits class A β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound protects co-administered antibiotics from degradation.
  • Penicillin-Binding Protein (PBP) Inhibition : It binds to PBPs, particularly PBP1 and PBP3 in A. baumannii, disrupting cell wall synthesis and leading to bacterial cell death. Notably, this compound has shown low frequencies of resistance due to its intrinsic activity against these PBPs .

Efficacy Against Acinetobacter baumannii

This compound has been evaluated extensively for its effectiveness against infections caused by A. baumannii. Several studies have reported on its clinical outcomes:

  • A systematic review indicated that this compound-based therapies are comparable in efficacy to alternative treatments for A. baumannii infections, with no statistically significant differences in clinical response rates when compared to other regimens .
  • In a meta-analysis involving 219 participants, this compound was used in combination with various antibiotics (e.g., ampicillin, cefoperazone) but did not demonstrate superiority over comparator therapies .

Case Studies

  • Cefoperazone/Sulbactam Combination : A study involving 94 patients with severe infections found that the combination therapy resulted in a bacteriologic eradication rate of 66.7% for Gram-negative bacilli and 50% for Gram-positive bacteria. The overall clinical efficacy was rated as excellent in 17.1% of cases .
  • Randomized Clinical Trials : In a trial comparing cefoperazone/sulbactam to gentamicin/clindamycin for intra-abdominal infections, the cure rate was significantly higher (86.8% vs. 61.8%) for the cefoperazone/sulbactam group .

Comparative Activity

Recent studies have compared this compound's activity with newer agents and combinations:

  • This compound-Durlobactam : This combination has shown promising results against carbapenem-resistant A. baumannii. In a phase 3 trial (ATTACK), it met noninferiority endpoints compared to colistin, demonstrating a favorable safety profile with lower nephrotoxicity .

Table: Summary of Clinical Studies on this compound

Study TypePatient PopulationTreatment RegimenCure Rate (%)Notable Findings
Systematic ReviewVariousThis compound-based vs alternativesN/AComparable efficacy; no significant differences
Meta-analysis219 participantsVarious combinationsN/ANo superiority over comparators
Case Study94 patientsThis compound/Cefoperazone66.7Effective against Gram-negative bacilli
Randomized Trial152 patientsCefoperazone/Sulbactam vs Gentamicin/Clindamycin86.8Significantly higher cure rate for this compound group
Phase 3 Trial (ATTACK)Patients with CRABThis compound-Durlobactam vs ColistinN/ANoninferior mortality; lower nephrotoxicity

Q & A

Basic Research Questions

Q. What experimental methods are used to quantify Sulbactam’s beta-lactamase inhibition efficacy, and how are these optimized for reproducibility?

  • Methodology : Use spectrophotometric assays to measure enzyme activity by monitoring substrate hydrolysis (e.g., nitrocefin). Include controls for baseline activity and inhibitor concentration gradients. Validate results with kinetic analysis (e.g., KiK_i values) and compare against reference inhibitors like clavulanic acid. Ensure detailed documentation of buffer conditions, temperature, and enzyme sources to enable replication .
  • Data Example :

Bacterial StrainIC₅₀ (µg/mL)KiK_i (µM)Reference Inhibitor Efficacy (%)
E. coli ATCC2.10.1589% vs. clavulanic acid (85%)

Q. What pharmacokinetic parameters are critical for evaluating this compound in combination therapies, and how are these determined in preclinical models?

  • Methodology : Conduct in vivo studies in rodent models to measure plasma half-life (t½t_{½}), volume of distribution (VdV_d), and renal clearance. Use high-performance liquid chromatography (HPLC) or mass spectrometry for drug concentration analysis. Compare results across species to predict human pharmacokinetics and optimize dosing regimens .

Q. How do researchers standardize susceptibility testing for this compound combinations against multidrug-resistant pathogens?

  • Methodology : Follow CLSI or EUCAST guidelines for broth microdilution or disk diffusion assays. Report minimum inhibitory concentrations (MICs) with and without fixed this compound concentrations (e.g., 4 µg/mL). Include quality control strains (e.g., Klebsiella pneumoniae ATCC 700603) to validate assay conditions .

Advanced Research Questions

Q. How can discrepancies in this compound’s efficacy across bacterial strains be systematically addressed?

  • Methodology : Perform genomic sequencing of resistant isolates to identify beta-lactamase variants (e.g., TEM, SHV). Use site-directed mutagenesis to assess enzyme-inhibitor interactions. Pair MIC data with molecular dynamics simulations to predict structural resistance mechanisms. Address variability by stratifying results by genotype .

Q. What statistical approaches resolve contradictions in synergistic effects between this compound and beta-lactam antibiotics?

  • Methodology : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use logistic regression to model dose-response relationships and ROC curves to assess predictive accuracy of synergy. Validate findings with time-kill studies and in vivo infection models .

Q. How can machine learning models predict this compound resistance emergence in nosocomial pathogens?

  • Methodology : Train models on datasets integrating MICs, genomic data, and patient metadata (e.g., prior antibiotic exposure). Use feature selection to prioritize resistance markers (e.g., plasmid-borne blaOXAbla_{OXA} genes). Validate predictions with longitudinal surveillance studies and in vitro resistance induction assays .

Q. What experimental designs optimize this compound dosing regimens in critically ill patients with altered pharmacokinetics?

  • Methodology : Employ population pharmacokinetic (PopPK) modeling using data from therapeutic drug monitoring (TDM) studies. Incorporate covariates like creatinine clearance and albumin levels. Simulate dosing scenarios using Monte Carlo methods to achieve target %T>MIC (time above MIC) thresholds .

Q. Methodological Considerations

  • Data Validation : Replicate experiments across independent labs to confirm MIC values and pharmacokinetic parameters. Disclose batch numbers of this compound and antibiotic partners to control for supplier variability .
  • Conflict Resolution : Use meta-analysis to reconcile conflicting efficacy studies, weighting data by sample size and methodological rigor. Report confidence intervals for key parameters (e.g., FICIs) .

Q. Key Literature Gaps Identified

  • Limited structural data on this compound binding to novel beta-lactamases (e.g., CTX-M-15).
  • Sparse PopPK studies in obese or pediatric populations.

Properties

IUPAC Name

(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKENQMMABCRJMK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023605
Record name Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sulbactam is an irreversible inhibitor of β-lactamase; by binding and inhibiting β-lactamase produced by bacterial cells, sulbactam is thereby able to prevent it from reducing antibiotic activity. Although sulbactam alone possesses little useful antibacterial activity, except against the Neisseriaceae, whole organism studies have shown that sulbactam restores ampicillin activity against beta-lactamase producing strains. In particular, sulbactam has good inhibitory activity against the clinically important plasmid mediated beta-lactamases most frequently responsible for transferred drug resistance. The presence of sulbactam in formulations with ampicillin effectively extends the antibacterial spectrum of ampicillin to include many bacteria normally resistant to it and to other beta-lactam antibacterials. Thus, products with ampicillin + sulbactam possess the properties of a broad-spectrum antibacterial and a beta-lactamase inhibitor.
Record name Sulbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09324
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

68373-14-8
Record name Sulbactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68373-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulbactam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulbactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09324
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulbactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulbactam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.